1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-phenylethyl)-2-propylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)14-13-15-9-4-3-5-10-15;/h3-7,9-12H,2,8,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDQIVJIMXNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-phenylbenzimidamides with iodobenzenes or bromobenzenes in the presence of a palladium catalyst for N-arylation, followed by a copper-catalyzed C-H functionalization and C-N bond formation . The reaction conditions are generally mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.
Scientific Research Applications
1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Key structural analogs and their substituent-driven properties:
Key Observations :
Comparison with analogs :
- 1-Cyclopropyl derivatives (e.g., ): Require cyclopropane-containing reagents, increasing synthetic complexity.
- 2-Pyrrolidinyl analogs (e.g., ): Utilize transition-metal-catalyzed coupling for heterocyclic substitution.
Crystallographic and Computational Insights
- Crystal packing : Benzimidazole derivatives often exhibit π-π stacking and hydrogen-bonding networks involving the imidazole NH and chloride ions .
- Software tools : SHELX and Mercury are used for structure refinement and intermolecular interaction analysis (e.g., void visualization, packing similarity) .
Biological Activity
1-Phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1215587-01-1 |
| Molecular Formula | C16H20ClN3 |
| Molecular Weight | 287.80 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, a study evaluating various derivatives found that certain benzimidazoles exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1-Phenethyl-2-propyl-BI | 50 | S. typhi |
| Benzimidazole Derivative A | 62.5 | E. coli |
| Benzimidazole Derivative B | 12.5 | S. aureus |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. A study reported that compounds similar to 1-phenethyl-2-propyl-1H-benzo[d]imidazole showed promising results in inhibiting tumor growth in various cancer cell lines. The compound was noted to induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 μM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. For example:
- Enzyme Inhibition : Studies indicate that benzimidazole derivatives can act as inhibitors for enzymes like α-glucosidase, which is crucial in carbohydrate metabolism .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, thereby preventing proliferation .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A comprehensive review highlighted the effectiveness of various benzimidazole derivatives against resistant bacterial strains, emphasizing the need for further exploration in clinical applications .
- Anticancer Research : A specific derivative demonstrated significant tumor suppression in vivo with minimal toxicity, suggesting its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be controlled to improve yield?
A common method involves refluxing substituted aryl precursors with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization (e.g., using ice-cold water and charcoal). Monitoring via TLC (chloroform:methanol, 6:1 v/v) ensures reaction completion. Adjusting substituents (e.g., electron-donating/-withdrawing groups on the aryl ring) and reaction time can optimize yields. For example, substituents like -CH₃ or -Cl at specific positions may enhance cyclization efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Melting point analysis to confirm crystalline purity.
- ¹H/¹³C NMR spectroscopy to verify substituent positions and aromatic proton environments (e.g., benzimidazole protons resonate at δ 7.2–8.1 ppm).
- HRMS for molecular weight confirmation.
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹).
Cross-referencing with synthetic intermediates (e.g., hydrazine derivatives) ensures structural fidelity .
Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
Boiling water or ethanol/water mixtures are effective for recrystallization. Polar solvents like ethanol yield needle-like crystals, while water produces larger, blocky crystals due to slower nucleation. Crystal morphology impacts solubility and stability, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can in-silico molecular docking studies predict the EGFR inhibition potential of 1-phenethyl-2-propyl-1H-benzo[d]imidazole derivatives?
Using tools like AutoDock Vina or Schrödinger Suite:
- Prepare the ligand (e.g., protonation states from MarvinSketch).
- Dock into EGFR’s ATP-binding pocket (PDB: 1M17).
- Analyze binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition).
Substituents like phenyl groups at the 2-position enhance hydrophobic interactions with Val702 and Met793 residues . Validate predictions with in-vitro cytotoxicity assays (e.g., MTT on A549 cells) .
Q. How do conflicting biological activity results arise in structurally similar analogs, and how can researchers resolve them?
Contradictions often stem from:
- Steric effects : Bulky substituents (e.g., phenethyl vs. propyl) may hinder target binding.
- Metabolic stability : Propyl chains may undergo faster hepatic oxidation than methyl groups, reducing bioavailability.
- Assay variability : Use standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell cultures). Compare IC₅₀ values across multiple cell lines to isolate structure-activity trends .
Q. What green chemistry approaches can reduce environmental impact during synthesis?
- Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) minimizes waste.
- Catalytic methods : Nickel-catalyzed cyclization reduces stoichiometric metal use.
- Microwave-assisted synthesis shortens reaction times (e.g., 30 minutes vs. 5 hours) and improves yields by 15–20% .
Q. How can DFT calculations guide the design of derivatives with improved pharmacokinetic properties?
- Calculate HOMO-LUMO gaps to predict redox stability (target gap >5 eV).
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions for metabolic site prediction.
- Optimize logP values (target 2–3) using substituents like -OCH₃ to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
